molecular formula C14H21ClO2S B8507693 4-octylbenzenesulfonyl Chloride CAS No. 54997-91-0

4-octylbenzenesulfonyl Chloride

Cat. No.: B8507693
CAS No.: 54997-91-0
M. Wt: 288.8 g/mol
InChI Key: XCVFPNHQWVSCQJ-UHFFFAOYSA-N
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Description

4-Octylbenzenesulfonyl chloride (C₁₄H₂₁ClO₂S) is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) group attached to a benzene ring substituted with an octyl chain at the para position. This hydrophobic alkyl chain enhances lipophilicity, making the compound valuable in surfactant synthesis, polymer modification, and as a reactive intermediate in organic synthesis. Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitutions to form sulfonamides, sulfonate esters, or sulfonic acids .

Properties

CAS No.

54997-91-0

Molecular Formula

C14H21ClO2S

Molecular Weight

288.8 g/mol

IUPAC Name

4-octylbenzenesulfonyl chloride

InChI

InChI=1S/C14H21ClO2S/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18(15,16)17/h9-12H,2-8H2,1H3

InChI Key

XCVFPNHQWVSCQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Benzenesulfonyl Chlorides

4-Ethylbenzenesulfonyl Chloride (CAS 99-36-5, C₈H₉ClO₂S)
  • Structure : Ethyl group (C₂H₅) at the para position.
  • Physical Properties : Lower molecular weight (204.67 g/mol) compared to 4-octyl derivatives. Reduced lipophilicity limits its use in hydrophobic applications.
4-Octylbenzenesulfonyl Chloride
  • Key Differentiator: The octyl chain (C₈H₁₇) significantly boosts solubility in nonpolar solvents (e.g., hexane, toluene), making it preferable in micelle formation and lipid bilayer studies.

Aromatic Ring-Modified Sulfonyl Chlorides

4-Chlorobenzenesulfonyl Chloride (CAS 98-60-2, C₆H₄Cl₂O₂S)
  • Structure : Chlorine atom at the para position.
  • Reactivity : Electron-withdrawing Cl group increases the electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols. However, its high crystallinity (mp: 63–65°C) complicates handling in solution-phase reactions .
4-Nitrobenzenesulfonyl Chloride (CAS 98-74-5, C₆H₄ClNO₄S)
  • Structure: Nitro group (NO₂) at the para position.
  • Reactivity : Strong electron-withdrawing effect makes it highly reactive, often used in diazo coupling and as a protecting group in peptide synthesis. However, nitro groups can decompose under acidic conditions, limiting stability .

Functionalized Derivatives

4-Acetylbenzenesulfonyl Chloride (CAS 1788-10-9, C₈H₇ClO₃S)
  • Structure : Acetyl group (COCH₃) at the para position.
  • Applications : The ketone functionality allows for further derivatization (e.g., condensation reactions). Its melting point (83–87°C) is higher than 4-octyl derivatives, affecting solubility in organic solvents .
3-Chloro-4-fluorobenzenesulfonyl Chloride (CAS N/A, C₆H₃Cl₂FO₂S)
  • Structure : Chlorine and fluorine substituents on adjacent positions.
  • Reactivity: Halogen atoms increase electrophilicity and enable regioselective substitutions. Fluorine’s inductive effect enhances stability against hydrolysis compared to non-halogenated analogs .

Data Table: Key Properties of Selected Sulfonyl Chlorides

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reactivity Notes Primary Applications
This compound Not Provided C₁₄H₂₁ClO₂S ~288.83 (calc.) Not Reported Moderate reactivity; enhanced lipophilicity Surfactants, polymer modification
4-Ethylbenzenesulfonyl Chloride 99-36-5 C₈H₉ClO₂S 204.67 30–32 Fast nucleophilic substitution Organic intermediates
4-Chlorobenzenesulfonyl Chloride 98-60-2 C₆H₄Cl₂O₂S 211.06 63–65 High crystallinity, electrophilic Dyes, pharmaceuticals
4-Nitrobenzenesulfonyl Chloride 98-74-5 C₆H₄ClNO₄S 221.61 72–74 Extremely reactive, acidic conditions labile Protecting groups, diazo chemistry
4-Acetylbenzenesulfonyl Chloride 1788-10-9 C₈H₇ClO₃S 218.65 83–87 Ketone functionalization Specialty polymers

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